2-Ethyl-3-hydroxyquinoline-4-carboxylic acid
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Overview
Description
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which uses isatin and ethyl acetoacetate as starting materials . The reaction typically requires acidic conditions and heating to facilitate the formation of the quinoline ring. Another method involves the Sonogashira cross-coupling reaction, which introduces an ethynyl group into the quinoline structure . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Scientific Research Applications
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it may interact with specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and biological activities.
3-Hydroxyquinoline-4-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and applications.
2-Hydroxyquinoline-4-carboxylic acid: Lacks the ethyl group and has a hydroxyl group at a different position, leading to distinct chemical behavior.
Properties
CAS No. |
811432-22-1 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-ethyl-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-11(14)10(12(15)16)7-5-3-4-6-9(7)13-8/h3-6,14H,2H2,1H3,(H,15,16) |
InChI Key |
ZTMCZBHWGMCCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1O)C(=O)O |
Origin of Product |
United States |
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